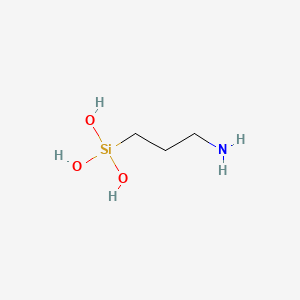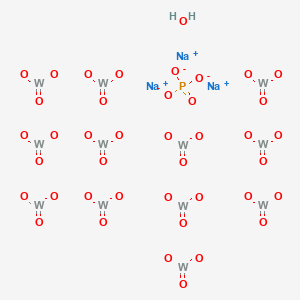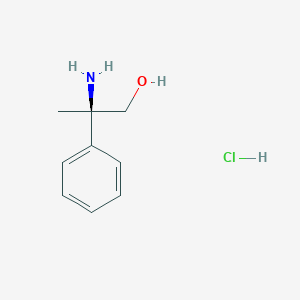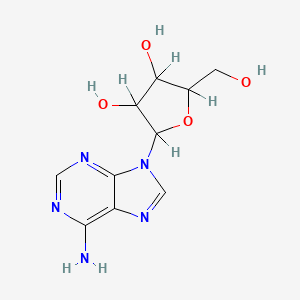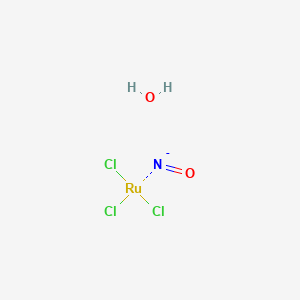
Ruthenium(III) nitrosyl chloride hydrate
Descripción general
Descripción
Ruthenium(III) nitrosyl chloride hydrate is a dark brown or black solid, often used in powder form . It is a highly insoluble, thermally stable Ruthenium source suitable for glass, optic, and ceramic applications . The hydrate is hygroscopic and is soluble in water, ethanol, acetone, and a wide range of polar organic solvents .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: Ru(NO)Cl3 · xH2O . The exact structure and the value of ‘x’ in the formula, which represents the number of water molecules associated with each Ruthenium(III) nitrosyl chloride molecule in the hydrate, are not specified in the search results.
Chemical Reactions Analysis
This compound is suitable for use as a catalyst in various chemical reactions . It is especially valuable in chemical reactions due to its stability in adjacent oxidation states . It can act as a catalyst in acylation reactions for a variety of alcohols, phenols, and thiols at room temperature .
Physical and Chemical Properties Analysis
This compound is a dark brown or black solid, often used in powder form . It is highly insoluble and thermally stable . The hydrate is hygroscopic and is soluble in water, ethanol, acetone, and a wide range of polar organic solvents . The anhydrous form is insoluble .
Aplicaciones Científicas De Investigación
Catalyst Preparation and Industrial Application
Ruthenium(III) nitrosyl chloride hydrate is significant in the preparation of catalysts, particularly for the coal chemical industry. It serves as an ideal precursor for producing supported ruthenium catalysts, owing to its absence of elements harmful to catalysts like halogens, sulfur, and phosphorus. This compound is crucial in the process of preparing solid ruthenium nitrosyl nitrate, which is a key step in large-scale production relevant to industrial applications (Chang Qiaowe, 2013).
Chemical Synthesis and Structural Analysis
The chemical synthesis of this compound leads to the formation of high spin complexes, which are important for understanding the molecular structure and properties of ruthenium-based compounds. Studies on these complexes provide insights into the coordination and electronic structures of ruthenium, which is fundamental in the field of inorganic chemistry and materials science (K. Pandey et al., 1982).
Photoactive Applications and NO Release
This compound derivatives have been investigated for their photoactive properties, particularly in the release of nitric oxide (NO) upon exposure to light. This property is significant for potential applications in controlled NO release in various biological and chemical processes. Research in this area explores the conditions and efficiency of NO release, which is a critical aspect of the functionality of these complexes (Michael J. Rose et al., 2007).
Catalytic Activity in Chemical Reactions
The compound plays a role in catalyzing specific chemical reactions, such as the hydration of nitriles to amides. This catalytic activity is crucial for chemical synthesis, particularly in transforming specific organic compounds into more functionalized derivatives, thereby broadening the scope of synthetic chemistry (A. Matsuoka et al., 2015).
Electrocatalysis and Material Science
This compound is also relevant in electrocatalysis. It has been studied for its role in the electrodeposition of ruthenium, which is important in material science and surface chemistry. This application is significant for the development of advanced materials with specific electrochemical properties (Yoshii Kobayashi et al., 1965).
Environmental and Biological Interactions
The interaction of this compound with environmental and biological systems is another area of study. For example, its accumulation in marine organisms and particles provides insights into the environmental impact and behavior of ruthenium-based compounds in aquatic ecosystems (Raymond F. Jones, 1960).
Safety and Hazards
Mecanismo De Acción
Target of Action
Ruthenium(III) nitrosyl chloride hydrate, also known as MFCD00150427, is a complex compound that primarily targets certain biochemical reactions as a catalyst
Mode of Action
The compound interacts with its targets by facilitating chemical reactions. For instance, it has been used to prepare a nanoparticulate ruthenium-aluminum oxyhydroxide catalyst for the efficient dehydrogenation of arylmethyl alcohols to the corresponding aldehydes . It also catalyzes the synthesis of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine .
Biochemical Pathways
It is known to play a role in the dehydrogenation of arylmethyl alcohols and the synthesis of 2-ethyl-3-methylquinolines . These reactions suggest that the compound may influence pathways related to these molecules.
Pharmacokinetics
It is known that the compound is highly insoluble , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it catalyzes. For example, in the dehydrogenation of arylmethyl alcohols, the compound facilitates the conversion of these alcohols to their corresponding aldehydes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility could be affected by the pH and temperature of the environment . .
Análisis Bioquímico
Biochemical Properties
Ruthenium(III) nitrosyl chloride hydrate plays a crucial role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with DNA, albumin, and apotransferrin, indicating its potential in influencing genetic and protein-related processes . The nature of these interactions often involves the formation of coordination complexes, which can alter the activity and function of the biomolecules involved.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to induce cytotoxicity in cancer cell lines such as MCF-7 and HeLa cells . This compound influences cell function by generating reactive oxygen species (ROS), which can lead to apoptosis or programmed cell death. Additionally, it affects cell signaling pathways and gene expression, further impacting cellular metabolism and overall cell health.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to release nitric oxide (NO), a molecule known for its signaling properties in biological systems . The compound can undergo photoinduced linkage isomerization, leading to the release of NO, which then interacts with various biomolecules. This interaction can result in enzyme inhibition or activation and changes in gene expression, contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can undergo hydrolysis, affecting its stability and long-term effects on cellular function . In vitro and in vivo studies have demonstrated that the compound’s cytotoxic effects can persist over time, making it a valuable tool for long-term biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inducing apoptosis in cancer cells. At higher doses, it can become toxic and cause adverse effects . Understanding the dosage threshold is crucial for its safe and effective use in biochemical research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nitric oxide metabolism. The compound interacts with enzymes and cofactors that regulate NO production and utilization . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biological activity and effectiveness. Understanding these transport mechanisms is essential for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, its localization to the nucleus can enhance its interaction with DNA, while localization to the mitochondria can influence cellular respiration and energy production.
Propiedades
IUPAC Name |
nitroxyl anion;trichlororuthenium;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.NO.H2O.Ru/c;;;1-2;;/h3*1H;;1H2;/q;;;-1;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZDHODAFLQGCU-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=O.O.Cl[Ru](Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2NO2Ru- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32535-76-5 | |
| Record name | Ruthenium(III) nitrosyl chloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


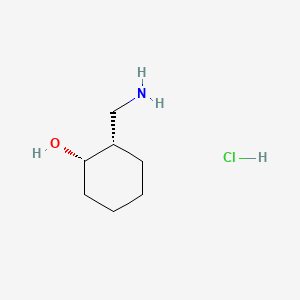
![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-oxo-4-quinazolinyl]acetamide](/img/structure/B6592929.png)
